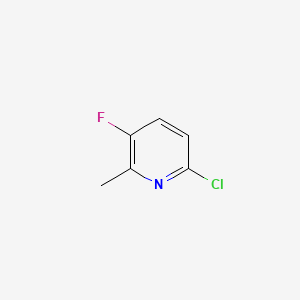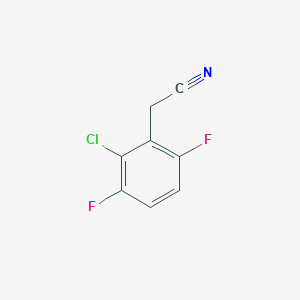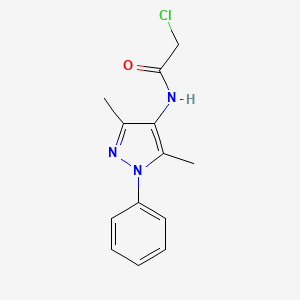
1-(4-Chloro-phenyl)-5-methyl-1,2-dihydro-pyrazol-3-one
Vue d'ensemble
Description
1-(4-Chloro-phenyl)-5-methyl-1,2-dihydro-pyrazol-3-one is a heterocyclic compound that features a pyrazolone core substituted with a 4-chlorophenyl group and a methyl group
Mécanisme D'action
Target of Action
Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
It’s worth noting that pyrazole derivatives have been found to exhibit activity as an antagonist/inverse agonist at h3 receptors . This suggests that the compound might interact with its targets, leading to changes in cellular processes.
Biochemical Pathways
Given the potential antileishmanial and antimalarial activities of pyrazole derivatives , it can be inferred that the compound may interfere with the life cycle of these parasites, affecting their survival and proliferation.
Pharmacokinetics
It’s worth noting that the compound’s efficacy could be mediated through its activity as an antagonist/inverse agonist at h3 receptors , suggesting that it might have good bioavailability.
Result of Action
Given the potential antileishmanial and antimalarial activities of pyrazole derivatives , it can be inferred that the compound may lead to the death of these parasites, thereby alleviating the diseases they cause.
Analyse Biochimique
Biochemical Properties
1-(4-Chloro-phenyl)-5-methyl-1,2-dihydro-pyrazol-3-one plays a role in several biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in oxidative stress responses, such as glutathione peroxidase and catalase . These interactions help in reducing reactive oxygen species (ROS) levels and enhancing antioxidant defenses in cells. Additionally, this compound may modulate the activity of certain signaling proteins, thereby affecting various cellular pathways.
Cellular Effects
The effects of this compound on cells are diverse and significant. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to protect dopaminergic neurons from oxidative stress by lowering ROS levels and boosting the glutathione system . This protective effect is crucial for maintaining cellular homeostasis and preventing damage caused by oxidative stress. Furthermore, this compound may impact cell proliferation and apoptosis, contributing to its potential therapeutic applications.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it has been shown to interact with enzymes involved in glutathione metabolism, such as glutathione peroxidase and glutathione reductase . These interactions enhance the antioxidant capacity of cells, protecting them from oxidative damage. Additionally, this compound may modulate the activity of transcription factors, thereby influencing gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time. Studies have shown that this compound exhibits stability under certain conditions, but it may degrade over extended periods The long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies For example, prolonged exposure to this compound may lead to sustained antioxidant effects and protection against oxidative stress
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that this compound exhibits dose-dependent effects, with higher doses potentially leading to toxic or adverse effects . For instance, at lower doses, this compound may enhance antioxidant defenses and protect against oxidative stress. At higher doses, it may cause cellular toxicity and disrupt normal cellular functions. Understanding the dosage effects is crucial for determining the therapeutic window and safe usage of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, this compound may affect the isoprenoid pathway and alter the levels of important metabolites . Additionally, this compound may undergo biotransformation through reactions such as hydroxylation, N-dealkylation, and O-demethylation . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors. This compound may interact with transporters and binding proteins, affecting its localization and accumulation . For instance, it may be transported across cell membranes through specific transporters, facilitating its entry into target cells. Additionally, this compound may bind to proteins within cells, influencing its distribution and activity. Understanding the transport and distribution mechanisms is crucial for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Additionally, this compound may be targeted to mitochondria, where it can modulate mitochondrial function and protect against oxidative stress. Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chloro-phenyl)-5-methyl-1,2-dihydro-pyrazol-3-one typically involves the condensation of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of hydrazine hydrate. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazolone ring under acidic or basic conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Chloro-phenyl)-5-methyl-1,2-dihydro-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazolone N-oxides, while substitution reactions can introduce nitro, sulfonyl, or halogen groups on the aromatic ring .
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and anti-inflammatory agent.
Medicine: Research is ongoing to explore its use in developing new pharmaceuticals, particularly for its analgesic and antipyretic properties.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Comparaison Avec Des Composés Similaires
1-Phenyl-3-methyl-5-pyrazolone: Similar structure but lacks the chloro substituent.
4-Chloro-3-methyl-1-phenyl-2-pyrazolin-5-one: Similar structure with variations in the position of the substituents.
Uniqueness: 1-(4-Chloro-phenyl)-5-methyl-1,2-dihydro-pyrazol-3-one is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O/c1-7-6-10(14)12-13(7)9-4-2-8(11)3-5-9/h2-6H,1H3,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBPUHSRPFGHWLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NN1C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90497788 | |
| Record name | 1-(4-Chlorophenyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90497788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14580-08-6 | |
| Record name | 1-(4-Chlorophenyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90497788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Ethanol, 2-[[4-chloro-6-[(1-methylethyl)amino]-1,3,5-triazin-2-yl]amino]-](/img/structure/B3024694.png)





![2-chloro-N-dibenzo[b,d]furan-3-ylacetamide](/img/structure/B3024700.png)

